Exclusive Regioselectivity via Aminative Rearrangement
The ortho-sulfonyl aniline scaffold, including 2-(3-Methylbenzene-1-sulfonyl)aniline, can be synthesized with exclusive regiocontrol via a newly discovered aminative rearrangement of O-(arenesulfonyl)hydroxylamines. This method yields the ortho-sulfonylated product as a single regioisomer, a significant advantage over traditional sulfonylation methods which often produce mixtures [1]. The corresponding para- or meta-sulfonyl aniline isomers are not accessible via this specific high-yielding, single-isomer route.
| Evidence Dimension | Regioselectivity of Synthesis |
|---|---|
| Target Compound Data | Single regioisomer (ortho-sulfonyl aniline) [1] |
| Comparator Or Baseline | Conventional sulfonylation: Mixture of regioisomers or lack of reactivity for ortho-products. |
| Quantified Difference | Exclusive ortho-selectivity vs. potential mixtures |
| Conditions | Aminative rearrangement of O-(arenesulfonyl)hydroxylamines under mild conditions [1]. |
Why This Matters
For procurement, this guarantees access to a structurally pure, ortho-functionalized building block through a modern synthetic route, whereas other isomers may require more complex, lower-yielding syntheses.
- [1] Phipps, R. J., et al. (2022). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Nature Synthesis, 1, 588–596. View Source
